7-(3-(2-(Cyclopropylmethyl)-3-methoxy-4-((methylamino)carbonyl)phenoxy)propoxy)-3,4-dihydro-8-propyl-2H-1-benzopyran-2-propanoic acid
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Overview
Description
SC-51146 is a small molecule drug that acts as a potent antagonist of leukotriene B4 receptors. Leukotriene B4 is a pro-inflammatory mediator involved in various inflammatory diseases. SC-51146 has been studied for its potential therapeutic applications in conditions where excessive levels of leukotriene B4 are implicated, such as psoriasis and inflammatory bowel disease .
Chemical Reactions Analysis
SC-51146 undergoes various chemical reactions, primarily focusing on its interaction with leukotriene B4 receptors. It acts as a competitive antagonist, binding to high-affinity sites on human neutrophils with a dissociation constant of 1.5 nM . The compound inhibits polymorphonuclear leukocyte chemotaxis and degranulation induced by leukotriene B4, with IC50 values of 38 nM and 29 nM, respectively . The specificity of SC-51146 for leukotriene B4 receptors is significantly higher compared to other receptors, making it a valuable tool for studying leukotriene B4-mediated inflammatory pathways .
Scientific Research Applications
SC-51146 has been extensively studied for its potential therapeutic applications in inflammatory diseases. Its ability to specifically antagonize leukotriene B4 receptors makes it a promising candidate for treating conditions such as psoriasis, inflammatory bowel disease, and other diseases characterized by excessive neutrophil infiltration . Additionally, SC-51146 has been used in research to elucidate the role of leukotriene B4 in the pathogenesis of various inflammatory conditions .
Mechanism of Action
The mechanism of action of SC-51146 involves its binding to leukotriene B4 receptors on human neutrophils. By acting as a competitive antagonist, SC-51146 prevents leukotriene B4 from binding to its receptors, thereby inhibiting leukotriene B4-induced chemotaxis and degranulation of neutrophils . This action helps reduce inflammation and the associated symptoms in diseases where leukotriene B4 plays a critical role .
Comparison with Similar Compounds
SC-51146 is similar to other leukotriene B4 receptor antagonists such as SC-41930, SC-53228, and SC-53229 . Compared to SC-41930, SC-51146 has a higher affinity for leukotriene B4 receptors and improved specificity . This makes SC-51146 a more potent and selective antagonist, providing better therapeutic potential in inflammatory diseases .
References
Properties
CAS No. |
141059-52-1 |
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Molecular Formula |
C31H41NO7 |
Molecular Weight |
539.7 g/mol |
IUPAC Name |
3-[7-[3-[2-(cyclopropylmethyl)-3-methoxy-4-(methylcarbamoyl)phenoxy]propoxy]-8-propyl-3,4-dihydro-2H-chromen-2-yl]propanoic acid |
InChI |
InChI=1S/C31H41NO7/c1-4-6-23-26(14-10-21-9-11-22(39-29(21)23)12-16-28(33)34)37-17-5-18-38-27-15-13-24(31(35)32-2)30(36-3)25(27)19-20-7-8-20/h10,13-15,20,22H,4-9,11-12,16-19H2,1-3H3,(H,32,35)(H,33,34) |
InChI Key |
YWYUQSGYKDEAMJ-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C=CC2=C1OC(CC2)CCC(=O)O)OCCCOC3=C(C(=C(C=C3)C(=O)NC)OC)CC4CC4 |
Canonical SMILES |
CCCC1=C(C=CC2=C1OC(CC2)CCC(=O)O)OCCCOC3=C(C(=C(C=C3)C(=O)NC)OC)CC4CC4 |
Synonyms |
7-(3-(2-(cyclopropylmethyl)-3-methoxy-4-((methylamino)carbonyl)phenoxy)propoxy)-3,4-dihydro-8-propyl-2H-1-benzopyran-2-propanoic acid SC 51146 SC 53228 SC-51146 SC-53228 |
Origin of Product |
United States |
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